molecular formula C8H16ClN3 B12227739 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine

Cat. No.: B12227739
M. Wt: 189.68 g/mol
InChI Key: NJDOMXIZJBNOGD-UHFFFAOYSA-N
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Description

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine is a compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is interesting due to its unique structure, which includes a pyrazole ring substituted with methyl and ethylamine groups. This structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine typically involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize the production of the compound.

Chemical Reactions Analysis

Types of Reactions

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the methyl or ethylamine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where other pyrazole derivatives may not be as effective.

Properties

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-4-9-6-8-5-7(2)10-11(8)3;/h5,9H,4,6H2,1-3H3;1H

InChI Key

NJDOMXIZJBNOGD-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=NN1C)C.Cl

Origin of Product

United States

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